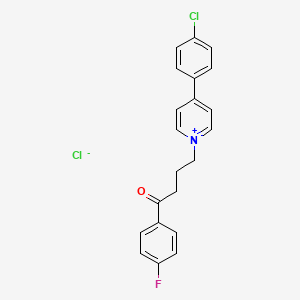

N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium

CAS No.: 150214-90-7

Cat. No.: VC18533786

Molecular Formula: C21H18Cl2FNO

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 150214-90-7 |

|---|---|

| Molecular Formula | C21H18Cl2FNO |

| Molecular Weight | 390.3 g/mol |

| IUPAC Name | 4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;chloride |

| Standard InChI | InChI=1S/C21H18ClFNO.ClH/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18;/h3-12,14-15H,1-2,13H2;1H/q+1;/p-1 |

| Standard InChI Key | MRTIGXLIXIMHNN-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(=O)C3=CC=C(C=C3)F)Cl.[Cl-] |

Introduction

Chemical Identity and Structural Features

N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium belongs to the pyridinium class of heterocyclic compounds, where the positively charged nitrogen atom forms part of an aromatic six-membered ring. The 4-chlorophenyl group at the pyridinium ring’s fourth position introduces steric bulk and hydrophobicity, while the 4'-fluorobutyrophenone side chain contributes electrophilic character due to the ketone and fluorine substituents .

Key structural attributes include:

-

Molecular formula:

-

Charge: +1 (quaternary ammonium center)

-

Substituent effects:

The compound’s InChI identifier (InChI=1/C21H18ClFNO/c22-18-9-7-16(8-10-18)17-11-14-24(15-12-17)13-3-6-21(25)19-4-1-2-5-20(19)23/h1-2,4-5,7-12,14-15H,3,6,13H2/q+1) confirms its connectivity and stereoelectronic configuration .

Synthesis and Manufacturing Processes

The synthesis of N-(4'-fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium involves multi-step reactions, as detailed in patent US4086234A .

Key Synthetic Steps

-

Formation of 1,1-Dimethoxy Intermediate:

A mixture of 4-chloro-4'-fluorobutyrophenone, trimethyl orthoformate, methanol, and sulfuric acid undergoes condensation to yield 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane .Nuclear magnetic resonance (NMR) data for this intermediate include δ=1.4 (multiplet), 3.2 (singlet), and 7.3 (multiplet) .

-

Reduction with Sodium Borohydride:

The intermediate is treated with sodium borohydride under alkaline conditions (pH 11–12) to reduce ketone groups, forming a secondary alcohol . -

Coupling with 4-(4-Chlorophenyl)Piperidin-4-ol:

The reduced product reacts with 4-(4-chlorophenyl)piperidin-4-ol in the presence of potassium iodide and potassium hydroxide, followed by hydrochloric acid precipitation to yield the final pyridinium salt .

Process Optimization

-

Solvent Systems: Toluene and methanol are used for phase separation and purification .

-

Yield: The process achieves a 32.5–80.1% yield depending on reaction conditions .

-

Purity Controls: Washing with acetone-toluene-methanol mixtures removes impurities .

Physicochemical Properties

N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium exhibits distinct solubility and stability profiles :

The hygroscopic nature necessitates anhydrous handling conditions to prevent decomposition .

Pharmacological and Industrial Applications

Role as a Haloperidol Intermediate

This compound is identified as Haloperidol Pyridinium Chloride Impurity, a byproduct or intermediate in the synthesis of haloperidol . Haloperidol, a butyrophenone antipsychotic, shares structural motifs with N-(4'-fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium, particularly the fluorobutyrophenone moiety .

Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume